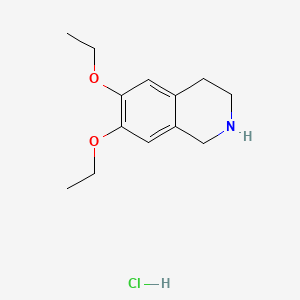

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical context of isoquinoline chemistry, which traces its origins to the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This foundational discovery established the groundwork for subsequent investigations into isoquinoline derivatives and their saturated analogs, the tetrahydroisoquinolines.

The specific exploration of ethoxy-substituted tetrahydroisoquinoline compounds developed during the 20th century as researchers recognized the potential therapeutic properties of these heterocyclic structures. The systematic investigation of position-specific substitutions on the tetrahydroisoquinoline scaffold led to the synthesis and characterization of various alkoxy derivatives, including the diethoxy variants. The compound this compound, bearing the Chemical Abstracts Service number 63905-65-7, represents a culmination of these synthetic efforts and has become available as a research chemical for advanced pharmaceutical investigations.

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing synthetic methodologies. Early synthetic approaches to tetrahydroisoquinoline derivatives utilized classical cyclization reactions, including the Bischler-Napieralski reaction, where beta-phenylethylamine derivatives undergo acylation and cyclodehydration using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. These traditional methods established the foundational chemistry that enabled the subsequent development of more sophisticated approaches to substituted tetrahydroisoquinoline synthesis.

Position Within Tetrahydroisoquinoline Chemistry

This compound occupies a distinctive position within the broader tetrahydroisoquinoline chemical family due to its specific substitution pattern and physicochemical properties. The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines, which represent saturated derivatives of the parent isoquinoline structure. The tetrahydroisoquinoline framework consists of a benzene ring fused to a saturated six-membered nitrogen-containing heterocycle, creating a bicyclic system that serves as the foundation for numerous bioactive molecules.

The diethoxy substitution pattern at positions 6 and 7 of the aromatic ring distinguishes this compound from other tetrahydroisoquinoline derivatives and significantly influences its chemical and biological properties. This substitution pattern creates electron-donating groups that modulate the electronic characteristics of the aromatic system and affect the compound's reactivity profile. The presence of ethoxy groups, as opposed to the more commonly studied methoxy variants, provides unique steric and electronic properties that can influence molecular interactions and pharmacological activities.

Table 1: Physicochemical Properties of this compound

The structural relationship between this compound and related compounds reveals important insights into structure-activity relationships within this chemical family. Comparative analysis with the corresponding dimethoxy analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrates how alkoxy chain length affects molecular properties. The dimethoxy compound, with Chemical Abstracts Service number 1745-07-9, exhibits different physicochemical characteristics, including distinct melting point behavior and solubility profiles. This comparison illustrates the precision required in synthetic chemistry when targeting specific molecular properties through structural modifications.

Recent advances in tetrahydroisoquinoline synthesis have incorporated this compound into broader synthetic strategies. Contemporary research has demonstrated the utility of tetrahydroisoquinoline derivatives in constructing complex molecular architectures through various cyclization and coupling reactions. The systematic exploration of these synthetic methodologies has revealed the importance of substituent effects in determining reaction outcomes and product selectivity, with ethoxy-substituted variants offering unique reactivity profiles compared to their methoxy counterparts.

Significance in Organic and Medicinal Chemistry Research

The research significance of this compound extends across multiple domains of modern chemistry, encompassing both fundamental organic chemistry investigations and applied medicinal chemistry research. In the realm of organic synthesis, this compound serves as a versatile building block for the construction of complex heterocyclic systems and represents an important intermediate in pharmaceutical development programs.

Contemporary medicinal chemistry research has highlighted the potential of tetrahydroisoquinoline derivatives as pharmacophores for various therapeutic applications. Recent investigations have demonstrated the utility of structurally related compounds in addressing multidrug resistance mechanisms in cancer treatment. Specifically, research has shown that tetrahydroisoquinoline scaffolds can be incorporated into molecular designs targeting P-glycoprotein-mediated multidrug resistance. These studies have revealed that compounds containing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moieties can function as potent reversal agents, suggesting potential applications for related ethoxy derivatives.

The compound's significance in drug discovery research stems from its structural similarity to naturally occurring alkaloids and its potential for modification to create novel therapeutic agents. Tetrahydroisoquinoline alkaloids represent a major class of natural products with diverse biological activities, and synthetic derivatives like this compound provide platforms for systematic structure-activity relationship studies. These investigations contribute to the fundamental understanding of how specific structural features influence biological activity and guide the rational design of new pharmaceutical compounds.

Table 2: Research Applications of this compound

| Research Domain | Application | Potential Impact |

|---|---|---|

| Heterocyclic Chemistry | Building block synthesis | Novel compound development |

| Medicinal Chemistry | Pharmacophore studies | Drug discovery |

| Synthetic Methodology | Cyclization reactions | Improved synthetic routes |

| Structure-Activity Studies | Molecular modification | Therapeutic optimization |

The compound's role in advancing synthetic methodology development represents another crucial aspect of its research significance. Modern synthetic chemistry has benefited from investigations into tetrahydroisoquinoline synthesis, with researchers developing new cyclization strategies and exploring novel reaction conditions. The availability of this compound as a research chemical enables systematic studies of reaction mechanisms and the development of improved synthetic protocols. These methodological advances contribute to the broader field of heterocyclic chemistry and facilitate the synthesis of related compounds with potential therapeutic applications.

Current research trends indicate growing interest in exploring the chemical reactivity of ethoxy-substituted tetrahydroisoquinolines in various transformation reactions. The electron-donating properties of the ethoxy substituents create unique electronic environments that can influence reaction selectivity and product distribution. Understanding these effects provides valuable insights for synthetic chemists seeking to optimize reaction conditions and develop new synthetic methodologies for complex molecule construction.

The integration of this compound into contemporary drug discovery programs reflects the compound's potential for pharmaceutical applications. Modern medicinal chemistry approaches emphasize the importance of exploring diverse chemical spaces and investigating novel molecular scaffolds. The tetrahydroisoquinoline framework provides an attractive platform for drug development due to its structural similarity to biologically active natural products and its amenability to chemical modification. Research efforts focusing on this compound contribute to the expanding toolkit of medicinal chemists and support the development of innovative therapeutic strategies.

属性

CAS 编号 |

63905-65-7 |

|---|---|

分子式 |

C13H20ClNO2 |

分子量 |

257.75 g/mol |

IUPAC 名称 |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H |

InChI 键 |

GXDZORNOMJIKNT-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C2CNCCC2=C1)OCC.Cl |

规范 SMILES |

CCOC1=C(C=C2C[NH2+]CCC2=C1)OCC.[Cl-] |

产品来源 |

United States |

准备方法

Starting Materials

- 3,4-Diethoxybenzaldehyde : The primary aromatic aldehyde used in the synthesis.

- Ethylamine : A simple amine that reacts with the aldehyde to form the isoquinoline framework.

- Hydrochloric Acid (HCl) : Used in the final step to form the hydrochloride salt.

Key Reaction Steps

-

- The reaction begins with the condensation of 3,4-diethoxybenzaldehyde and ethylamine under acidic conditions.

- This step forms the tetrahydroisoquinoline core via cyclization.

Formation of Hydrochloride Salt :

- Hydrochloric acid is added to convert the free base into its hydrochloride salt form.

- This step enhances the compound's stability and solubility.

Reaction Conditions

- The cyclization is typically conducted in an ethanol solvent under reflux conditions to ensure efficient ring closure.

- The pH is adjusted to acidic levels (pH ~2) during salt formation to promote crystallization of the hydrochloride product.

Reaction Mechanism

The synthesis proceeds through a Pictet-Spengler-type reaction mechanism:

- Imine Formation :

- Ethylamine reacts with 3,4-diethoxybenzaldehyde to form an imine intermediate.

- Cyclization :

- The imine undergoes intramolecular cyclization under acidic conditions to yield the tetrahydroisoquinoline core.

- Salt Formation :

- Hydrochloric acid protonates the nitrogen atom in the isoquinoline ring, forming the stable hydrochloride salt.

Yield Optimization

Yield optimization is crucial for laboratory and industrial-scale synthesis:

- Reagent Ratios : Using a slight excess of ethylamine can improve cyclization efficiency.

- Reaction Time : Prolonged reflux (typically 4–6 hours) ensures complete conversion of starting materials.

- Purification : Crystallization from ethanol or recrystallization improves product purity and yield.

Comparison with Related Compounds

A comparison with structurally similar compounds such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride reveals insights into synthetic variations:

| Compound | Substituents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Ethoxy (-OCH2CH3) | Cyclization + HCl addition | ~65–75 |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Methoxy (-OCH3) | Similar; uses paraformaldehyde | ~61.8 |

The ethoxy groups in 6,7-diethoxy derivatives enhance lipophilicity compared to methoxy analogs.

Data Table: Summary of Synthesis Parameters

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.76 g/mol |

| Solvent | Ethanol |

| Reflux Time | 4–6 hours |

| pH Adjustment | pH ~2 using concentrated HCl |

| Crystallization Solvent | Ethanol or ethanol-water mixture |

化学反应分析

Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Various tetrahydroisoquinoline derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

科学研究应用

Pharmaceutical Development

Therapeutic Potential

Research has indicated that 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may have therapeutic effects in treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, which is crucial for understanding and potentially treating conditions such as depression and anxiety .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. The presence of the diethoxy group enhances the compound's ability to penetrate the blood-brain barrier, making it a candidate for further drug development .

Neuroscience Research

Mechanistic Studies

The compound serves as a valuable tool in neuroscience research for studying neurotransmitter systems. It aids in elucidating the mechanisms behind various mental health conditions by acting as a modulator of receptor activity .

Application Example

In vitro studies have shown that compounds similar to this compound can affect dopamine and serotonin pathways. This modulation can lead to insights into the treatment of disorders like schizophrenia and bipolar disorder .

Natural Product Synthesis

Synthesis of Bioactive Molecules

This compound is instrumental in synthesizing other bioactive molecules. Researchers utilize it as a precursor in the development of new natural products with medicinal properties .

Table: Synthesis Pathways

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline | Chemoenzymatic synthesis | 85% |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Direct alkylation | 90% |

Analytical Chemistry

Detection and Quantification

this compound is employed in developing analytical methods for detecting isoquinoline derivatives. These methods enhance the accuracy of chemical analysis across various samples .

Case Study: Method Development

A recent publication highlighted the use of high-performance liquid chromatography (HPLC) to quantify this compound in biological samples. This method provides reliable data for pharmacokinetic studies essential for drug formulation .

Drug Interaction Studies

Safety and Efficacy Research

The compound is utilized to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how it interacts with other drugs can inform dosing regimens and therapeutic strategies .

Example Study: Interaction Profiles

In a study examining the interaction profiles of various tetrahydroisoquinoline derivatives with cytochrome P450 enzymes, this compound was found to have minimal inhibitory effects on major metabolic pathways. This suggests a favorable safety profile for potential therapeutic use .

作用机制

The exact mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-documented. like other tetrahydroisoquinoline derivatives, it is believed to interact with various molecular targets and pathways in the body. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular functions and biological responses.

相似化合物的比较

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Structure: This compound replaces the diethoxy groups of drotaverine with dimethoxy groups and introduces a 4’-dimethylaminophenyl substituent at position 1 .

- Pharmacology : Exhibits analgesic and anti-inflammatory activity 3.3 times stronger than diclofenac sodium in preclinical models (e.g., hot plate and acetic acid writhing tests). Its therapeutic index is higher than metamizole sodium and acetylsalicylic acid .

Papaverine

- Structure: A natural alkaloid with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core but lacking the diethoxy and benzylidene groups of drotaverine .

- Pharmacology: A myotropic antispasmodic that inhibits PDE and calcium channels.

- Clinical Use : Primarily employed for vasodilation in cardiovascular conditions, such as cerebral vasospasm .

Tetrahydropapaverine Hydrochloride (CAS 6429-04-5)

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 2328-12-3)

- Structure: The unsubstituted dimethoxy analogue of drotaverine, with molecular formula C11H16ClNO2 and molecular weight 229.70 g/mol .

- Applications : Serves as a precursor in synthesizing neuroactive compounds, including those targeting the blood-brain barrier (BBB) and glioblastoma .

Comparative Pharmacological Data

生物活性

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 63905-65-7) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20ClNO2

- Molecular Weight : 257.75 g/mol

- IUPAC Name : 6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

- Physical Appearance : Light yellow to yellow crystalline powder, freely soluble in chloroform and 95% alcohol but sparingly soluble in water .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Findings : The compound demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis such as caspase activation .

Neurological Effects

The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate dopaminergic pathways:

- Mechanism : It appears to interact with dopamine receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease and schizophrenia .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine receptors).

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways crucial for cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

A comparison with other tetrahydroisoquinoline derivatives reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups instead of ethoxy | Higher lipophilicity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Single methoxy substitution | Moderate anticancer effects |

| 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl substitution | Enhanced receptor affinity |

The presence of ethoxy groups in 6,7-Diethoxy derivatives may enhance membrane permeability compared to methoxy variants .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : In vitro tests showed that 6,7-Diethoxy derivatives inhibited the growth of resistant bacterial strains by disrupting cell wall synthesis.

- Cancer Cell Apoptosis : A study involving MCF-7 cells reported a significant reduction in viability at concentrations above 10 µM after 24 hours of exposure.

- Neuropharmacological Assessment : Research indicated that compounds with similar structures could modulate dopamine receptor activity in animal models.

常见问题

Q. What in vitro toxicity assays are recommended for preclinical evaluation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。